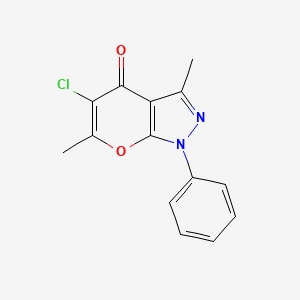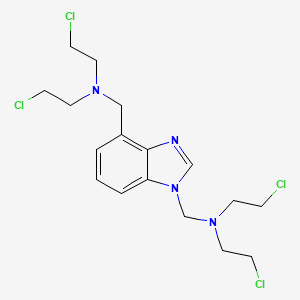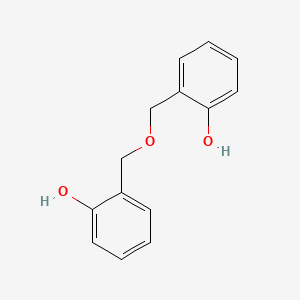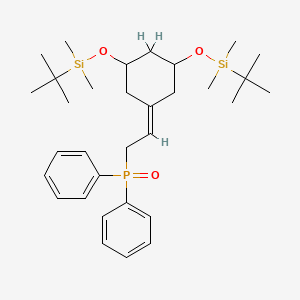
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- is an organic compound belonging to the class of diarylthioethers. These compounds contain a thioether group substituted by two aryl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- involves multiple steps. One common method starts with the precursor methyl 3-amino-3-(2-chlorophenyl)propanoate. This precursor undergoes acid-amine coupling with a series of amine derivatives under mild reaction conditions, leading to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions . Spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry are used to confirm the structure of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow chemistry could enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the phenylthio group.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction can lead to the removal of the phenylthio group.
Applications De Recherche Scientifique
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against HIV-1.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its unique chemical structure and biological activity.
Biological Research: It is used in studies involving enzyme inhibition and molecular interactions.
Mécanisme D'action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- involves its interaction with specific molecular targets. For instance, it can inhibit uridine phosphorylase, an enzyme involved in the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate . This inhibition can disrupt the metabolic pathways of certain microorganisms, making it a potential antiviral agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-((2-hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)
- 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione (MKC-442)
- 6-benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651)
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-3,5-dimethyl-6-(phenylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyethoxy, dimethyl, and phenylthio groups makes it a versatile compound for various applications in medicinal chemistry and pharmaceuticals .
Propriétés
Numéro CAS |
132885-44-0 |
|---|---|
Formule moléculaire |
C15H18N2O4S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-3,5-dimethyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-11-13(19)16(2)15(20)17(10-21-9-8-18)14(11)22-12-6-4-3-5-7-12/h3-7,18H,8-10H2,1-2H3 |
Clé InChI |
FGIVEHAQQFWDEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)N(C1=O)C)COCCO)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)












